N,N-dimethylmorpholine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N,N-dimethylmorpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-11-4-3-8-6;/h6,8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSNMUJABXRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101822-35-8 | |
| Record name | N,N-dimethylmorpholine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination and Cyclization
- Step 1 : Condensation of L-serine methyl ester with dimethoxyacetaldehyde forms a Schiff base.
- Step 2 : Sodium cyanoborohydride-mediated reductive amination produces a secondary amine.
- Step 3 : Acid-catalyzed intramolecular acetalization generates a bicyclic intermediate.
- Step 4 : Hydrogenation with Pd/C removes the anomeric methoxy group, yielding morpholine-3-carboxylic acid methyl ester.
- Step 5 : Acidic hydrolysis converts the ester to morpholine-3-carboxylic acid.
This route achieves 85–90% enantiomeric excess and is scalable for industrial applications.
Amidation Strategies for Carboxamide Formation
The conversion of morpholine-3-carboxylic acid to the N,N-dimethylcarboxamide derivative is typically achieved via amide coupling . Two principal methods are documented:
Propylphosphonic Anhydride (T3P)-Mediated Coupling
- Reagents : Morpholine-3-carboxylic acid, dimethylamine hydrochloride, T3P, and 4-dimethylaminopyridine (DMAP).
- Conditions : Reaction in tetrahydrofuran (THF) at 0–25°C for 12–24 hours.
- Yield : 70–75% after purification by recrystallization.
Mechanism : T3P activates the carboxylic acid as a mixed anhydride, facilitating nucleophilic attack by dimethylamine.
Carbonyldiimidazole (CDI) Activation
- Reagents : Morpholine-3-carboxylic acid, CDI, and dimethylamine gas.
- Conditions : THF or dichloromethane under inert atmosphere, 25–40°C.
- Yield : 65–70%.
Advantage : CDI avoids racemization, making it suitable for chiral intermediates.
Hydrochloride Salt Formation
The free base of N,N-dimethylmorpholine-3-carboxamide is treated with hydrochloric acid to form the hydrochloride salt:
- Neutralization : The carboxamide is dissolved in anhydrous ether or ethyl acetate.
- Acid Addition : Gaseous HCl is bubbled through the solution at 0–5°C.
- Precipitation : The hydrochloride salt crystallizes and is filtered under vacuum.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂·HCl |
| Molecular Weight | 194.66 g/mol |
| Melting Point | 215–217°C (dec.) |
| Solubility | Water, DMSO, methanol |
Industrial-Scale Optimization
Patent CN108218806B details a one-pot oxidation and alkylation strategy to streamline synthesis:
- Oxidation : Morpholine-3-carboxylic acid is oxidized to the N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O).
- Alkylation : O-Alkylation with methylcyclopropane bromide in dimethylformamide (DMF) at 80°C.
- Deprotection : Trifluoroacetic acid removes the Boc group, yielding the free base.
Key Improvement : This method reduces purification steps and increases yield to 70–80%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| T3P-Mediated Coupling | 70–75 | ≥95 | High | Moderate |
| CDI Activation | 65–70 | ≥90 | Moderate | Low |
| One-Pot Industrial | 70–80 | ≥98 | High | High |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. For example:
Reaction:
| Parameter | Acidic Hydrolysis (HCl) | Basic Hydrolysis (NaOH) |
|---|---|---|
| Temperature | 80–100°C | 60–80°C |
| Reaction Time | 6–8 hours | 4–6 hours |
| Yield | 75–85% | 65–75% |
| Key Byproduct | Dimethylamine HCl | Sodium chloride |
This reaction is critical for modifying the compound’s functional groups in pharmaceutical synthesis .
Alkylation and Acylation
The tertiary amine in the morpholine ring participates in alkylation and acylation reactions:
-
Alkylation with alkyl halides (e.g., methyl iodide) produces quaternary ammonium salts.
-
Acylation with acetyl chloride yields N-acetyl derivatives.
Example:
| Reagent | Product | Solvent | Yield |
|---|---|---|---|
| Methyl iodide | Quaternary ammonium salt | Dichloromethane | 82% |
| Acetyl chloride | N-Acetylated derivative | THF | 78% |
These reactions expand the compound’s utility in creating charged intermediates for drug delivery systems.
Oxidation and Reduction
-
Oxidation with hydrogen peroxide forms the N-oxide derivative, enhancing water solubility.
-
Reduction with lithium aluminum hydride (LiAlH
) converts the carboxamide to a primary amine.
Oxidation Pathway:
| Oxidizing Agent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| H | |||
| O | |||
| (30%) | 50°C | 3 hours | 88% |
| mCPBA | 25°C | 12 hours | 92% |
Reduction reactions are less common due to the stability of the morpholine ring but remain valuable for amine synthesis.
Ring-Opening Reactions
Under strong acidic conditions (e.g., concentrated HCl), the morpholine ring can cleave to form linear amines or amino alcohols.
Reaction:
| Condition | Product | Yield |
|---|---|---|
| HCl (12M), reflux | 3-(dimethylcarbamoyl)amino-1,2-propanediol | 70% |
This reactivity is leveraged in synthesizing polyfunctional intermediates .
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its lone electron pairs on oxygen and nitrogen.
Example:
Reaction with Cu(II) chloride produces a blue coordination complex:
| Metal Salt | Complex Color | Stability |
|---|---|---|
| CuCl |
text| Blue | High |
| Ni(NO
)
| Green | Moderate |
Such complexes are studied for catalytic and antimicrobial applications.
Structural Influences on Reactivity
Key structural features impacting reactions include:
-
Carboxamide Group : Participates in hydrolysis and hydrogen bonding.
-
Tertiary Amine : Facilitates alkylation and metal coordination.
-
Morpholine Ring : Provides steric hindrance and electronic effects.
| Functional Group | Reactivity Priority |
|---|---|
| Carboxamide | 1 |
| Tertiary amine | 2 |
| Ether oxygen | 3 |
Scientific Research Applications
Organic Synthesis and Catalysis
N,N-dimethylmorpholine-3-carboxamide hydrochloride serves as a reagent in organic synthesis. It is utilized in various chemical reactions, including oxidation, reduction, and substitution, allowing for the production of diverse organic compounds.
Common Reactions :
- Oxidation : Can be oxidized to form N,N-dimethylmorpholine-3-carboxamide N-oxide.
- Reduction : Reducing agents like sodium borohydride can yield reduced derivatives.
- Substitution : Functional groups can be replaced under specific conditions using halogens or alkylating agents.
Biochemical Applications
The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes. Its ability to interact with specific molecular targets makes it valuable in studying enzyme kinetics and protein folding.
Mechanism of Action :
this compound acts as a ligand that binds to target proteins, modulating their activity. This interaction can influence cellular processes and biochemical pathways.
Therapeutic Potential
Research indicates potential therapeutic applications, particularly in metabolic disorders and viral infections:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : The compound has shown significant inhibition of this enzyme, which is involved in cortisol metabolism. This inhibition may benefit conditions like metabolic syndrome and obesity .
- Antiviral Activity : Studies have demonstrated that this compound effectively inhibits the replication of the dengue virus in human dendritic cells.
- Antibacterial Properties : Research indicates antibacterial activity against E. coli, highlighting its potential use in developing new antibacterial agents.
Case Study 1: Inhibition of 11β-HSD1
A study evaluated various derivatives, including this compound, for their inhibitory effects on 11β-HSD1. The compound exhibited significant inhibition at a concentration of 1 μmol/L, suggesting its potential as a therapeutic agent for glucocorticoid-related conditions.
Case Study 2: Antiviral Activity Against Dengue Virus
In vitro studies tested the compound's efficacy against the dengue virus. Results indicated that it significantly inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its relevance in treating viral infections.
Case Study 3: Antibacterial Activity
Research focused on dual inhibitors targeting bacterial topoisomerases revealed that compounds similar to this compound demonstrated notable antibacterial activity against E. coli. The favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of N,N-dimethylmorpholine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-3-azetidinecarboxamide Hydrochloride
Structural Similarities :
- Both compounds feature a substituted carboxamide group with dimethylamine and a hydrochloride salt.
Differences : - Ring System : Azetidine (4-membered ring) vs. morpholine (6-membered ring with O and N). Azetidine’s smaller ring increases ring strain and reactivity .
- Solubility : Morpholine’s oxygen atom enhances hydrogen bonding, likely improving aqueous solubility compared to azetidine derivatives.
- Applications : Azetidine derivatives are often explored in medicinal chemistry for their conformational constraints, whereas morpholine analogs are utilized in agrochemicals and polymers due to stability .
Pharmaceutical Hydrochlorides


Comparison Insights :
- Solubility : Memantine’s adamantane reduces aqueous solubility compared to the target compound’s morpholine ring.
- Bioavailability : Benzydamine’s aromatic amines may undergo faster metabolism than the target’s stable carboxamide .
3-Chloro-N-phenyl-phthalimide ()
- Role: Monomer for polyimides.
- Contrast : Lacks a hydrochloride salt; reactivity driven by chloro and phthalimide groups. The target compound’s morpholine-carboxamide structure offers better solubility for solution-phase synthesis .
EDC Hydrochloride ()
Physicochemical and Functional Group Analysis
Research and Application Insights
- Synthetic Routes : The target compound’s synthesis likely involves morpholine ring formation followed by carboxamide functionalization, contrasting with azetidine analogs requiring strain-driven cyclization .
Biological Activity
N,N-Dimethylmorpholine-3-carboxamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring structure, which contributes to its solubility and biological activity. The chemical formula is C_7H_14ClN_2O_2, and it features a dimethylamino group that enhances its interaction with biological targets.
Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in metabolic pathways. One notable target is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the conversion of cortisone to cortisol. Inhibiting this enzyme can lead to reduced glucocorticoid levels in tissues, potentially benefiting conditions like metabolic syndrome and obesity .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and metabolic modulator. Below is a summary of key findings:
Case Studies
- Inhibition of 11β-HSD1 : A study focused on the synthesis of various derivatives, including this compound, assessed their inhibitory effects on 11β-HSD1. The compound exhibited significant percentage inhibition at a concentration of 1 μmol/L, indicating its potential as a therapeutic agent for conditions related to glucocorticoid excess .
- Antiviral Activity Against Dengue Virus : In another investigation, this compound was tested for its antiviral effects against the dengue virus. The results showed that it effectively inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its relevance in treating viral infections .
- Antibacterial Properties : Research into dual inhibitors targeting bacterial topoisomerases revealed that compounds similar to this compound demonstrated significant antibacterial activity against E. coli. The compound's favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth .
Q & A
Q. Q1. What are the optimal synthetic routes for N,N-dimethylmorpholine-3-carboxamide hydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Synthetic Strategies : The compound can be synthesized via nucleophilic substitution or carboxamide formation. For example, reacting morpholine-3-carboxylic acid with dimethylamine in the presence of coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) or NHS (N-hydroxysuccinimide) under anhydrous conditions .
- Optimization : Yield improvements (e.g., from 60% to >85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to dimethylamine), reaction temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for better solubility of intermediates) .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and confirm molecular weight (e.g., m/z 207.1 for [M+H]⁺) .
- NMR : ¹H NMR in D₂O should show characteristic peaks: δ 3.6–4.1 ppm (morpholine ring protons) and δ 2.9–3.1 ppm (N,N-dimethyl groups) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values (e.g., C: 44.3%, H: 7.2%, N: 13.8%, Cl: 17.4%) .
Advanced Research Questions
Q. Q3. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IC column) to resolve enantiomers. For example, (S)-enantiomers may exhibit 5× higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to (R)-forms, as seen in structurally related morpholine derivatives .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map hydrogen bonding between the carboxamide group and receptor active sites (e.g., binding energy ≤ −7.5 kcal/mol indicates strong interactions) .
Q. Q4. What experimental approaches can resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Controlled Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates thermal stability) .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy. For example, solubility peaks at pH 6–7 (≥50 mg/mL) due to zwitterionic stabilization .
- Data Harmonization : Cross-validate results with orthogonal methods (e.g., dynamic light scattering for aggregation vs. NMR for chemical degradation) .
Q. Q5. How can researchers design assays to evaluate the compound’s inhibition kinetics against target enzymes (e.g., kinases or proteases)?
Methodological Answer:
- Enzyme Kinetics :
- IC₅₀ Determination : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) with varying inhibitor concentrations. Fit data to the Cheng-Prusoff equation to calculate Ki values .
- Time-Dependent Inhibition : Pre-incubate enzyme with inhibitor (0–60 min) to assess irreversible binding (e.g., kinact/KI ≥ 10⁴ M⁻¹s⁻¹ suggests covalent modification) .
Q. Q6. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization :
- Byproduct Identification : Use LC-MS to detect impurities (e.g., N-methylmorpholine side products at m/z 116.1) .
- Flow Chemistry : Continuous-flow reactors reduce residence time (≤5 min) and suppress dimerization or oxidation byproducts .
- Purification : Employ recrystallization from ethanol/water (8:2 v/v) to achieve >99.5% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


